![molecular formula C16H14ClN5OS2 B6060697 N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide, commonly known as CTAT, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAT is a thioacetamide derivative that has been synthesized through a multistep process, and its unique chemical structure has made it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CTAT is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, CTAT reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CTAT has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. CTAT has also been found to reduce pain sensitivity in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTAT for laboratory experiments is its high potency and selectivity for COX-2 inhibition. This makes it an ideal tool for investigating the role of COX-2 in various physiological and pathological processes. However, one of the limitations of CTAT is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CTAT. One area of interest is the development of CTAT analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of CTAT's potential as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAT and its effects on various physiological processes.
Synthesis Methods
The synthesis of CTAT involves a multistep process that begins with the reaction of 2-chloroaniline with sodium nitrite and hydrochloric acid to form 2-chloro-1-nitrobenzene. This intermediate is then reduced to 2-chloroaniline-1-amine, which is further reacted with 2-(methylthio)phenylisocyanate to form the corresponding urea derivative. The final step involves the reaction of the urea derivative with sodium azide and copper sulfate to form CTAT.
Scientific Research Applications
CTAT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CTAT is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent. CTAT has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-9-5-4-8-13(14)22-16(19-20-21-22)25-10-15(23)18-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQQLCBQHDSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide |
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